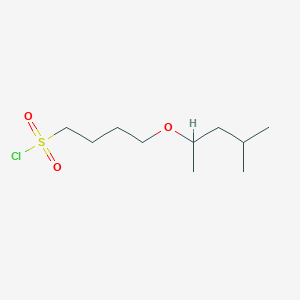

4-((4-Methylpentan-2-yl)oxy)butane-1-sulfonyl chloride

Description

4-((4-Methylpentan-2-yl)oxy)butane-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a branched ether substituent. Its structure comprises a butane backbone with a sulfonyl chloride (-SO₂Cl) group at the first carbon and a 4-methylpentan-2-yloxy ether moiety at the fourth carbon. Sulfonyl chlorides are highly reactive intermediates in organic synthesis, commonly used to introduce sulfonamide groups via nucleophilic substitution with amines. The ether component may enhance solubility in non-polar solvents or modulate steric effects during reactions.

Properties

Molecular Formula |

C10H21ClO3S |

|---|---|

Molecular Weight |

256.79 g/mol |

IUPAC Name |

4-(4-methylpentan-2-yloxy)butane-1-sulfonyl chloride |

InChI |

InChI=1S/C10H21ClO3S/c1-9(2)8-10(3)14-6-4-5-7-15(11,12)13/h9-10H,4-8H2,1-3H3 |

InChI Key |

PKWNAUSAEUFPTJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C)OCCCCS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Methylpentan-2-yl)oxy)butane-1-sulfonyl chloride typically involves the reaction of 4-((4-Methylpentan-2-yl)oxy)butanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride product .

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes, where the starting materials are reacted in large reactors under optimized conditions to maximize yield and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

4-((4-Methylpentan-2-yl)oxy)butane-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, phenoxides, and enolates, leading to the formation of sulfonamides, aryl sulfonates, and alkenyl sulfonates.

Hydrolysis: The compound can be hydrolyzed under basic conditions to form the corresponding sulfonic acid.

Common Reagents and Conditions

Nucleophiles: Amines, phenoxides, and enolates are commonly used nucleophiles in substitution reactions.

Major Products

Sulfonamides: Formed from the reaction with amines.

Aryl Sulfonates: Formed from the reaction with phenoxides.

Alkenyl Sulfonates: Formed from the reaction with enolates.

Scientific Research Applications

4-((4-Methylpentan-2-yl)oxy)butane-1-sulfonyl chloride has diverse applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.

Biology: Employed in the modification of biomolecules for studying biological processes.

Medicine: Investigated for its potential use in the development of pharmaceuticals and drug delivery systems.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((4-Methylpentan-2-yl)oxy)butane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The compound can react with various nucleophiles, leading to the formation of sulfonamide, sulfonate, and other derivatives. These reactions are facilitated by the electron-withdrawing nature of the sulfonyl group, which stabilizes the transition state and lowers the activation energy .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

A comparable compound listed in the same source is 2-(3,4-dimethylphenoxy)-2-methylpropanoyl chloride (Ref: 10-F368768). Below is a comparative analysis:

| Property | 4-((4-Methylpentan-2-yl)oxy)butane-1-sulfonyl Chloride | 2-(3,4-Dimethylphenoxy)-2-methylpropanoyl Chloride |

|---|---|---|

| Functional Group | Sulfonyl chloride (-SO₂Cl) | Acyl chloride (-COCl) |

| Ether Substituent | Aliphatic (4-methylpentan-2-yloxy) | Aromatic (3,4-dimethylphenoxy) |

| Backbone Structure | Linear butane chain | Branched propanoyl chain |

| Commercial Status | Discontinued | Discontinued |

Stability Considerations

Sulfonyl chlorides are generally more hydrolytically stable than acyl chlorides but still require anhydrous storage. The discontinuation of both compounds may reflect inherent instability or challenges in large-scale synthesis .

Commercial Availability and Discontinuation Status

This status may stem from:

- Synthetic Complexity : Multi-step synthesis involving etherification and sulfonation/acylation.

- Market Demand : Niche applications limiting commercial viability.

- Regulatory or Safety Concerns : Sulfonyl and acyl chlorides are moisture-sensitive and require stringent handling.

Biological Activity

4-((4-Methylpentan-2-yl)oxy)butane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activity. This article explores its synthesis, biological properties, and potential therapeutic applications, drawing from diverse sources of literature.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methylpentan-2-ol with chlorosulfonic acid. The process can be summarized as follows:

- Starting Material : 4-methylpentan-2-ol

- Reagent : Chlorosulfonic acid

- Reaction Conditions : The reaction is carried out under controlled temperature to avoid degradation of the product.

The resulting compound is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that sulfonyl chlorides can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

| Compound | Antimicrobial Activity | Reference |

|---|---|---|

| 4-Methylbenzene sulfonyl chloride | Effective against S. aureus | |

| 4-(Benzo[d]thiazole-2-yl) phenols | Inhibitory activity against acetylcholinesterase |

Anti-inflammatory Effects

Sulfonamide derivatives have been noted for their anti-inflammatory properties, which may extend to sulfonyl chlorides. These compounds can modulate inflammatory pathways, providing potential therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

The biological activity of sulfonyl chlorides may be attributed to their ability to form covalent bonds with nucleophilic sites in proteins, leading to inhibition of key enzymes involved in various biological pathways. This mechanism has been observed in studies focusing on enzyme inhibition related to inflammation and microbial resistance .

Case Studies

- Antibacterial Activity Study : A study conducted on a series of sulfonamide derivatives demonstrated their effectiveness against multi-drug resistant bacterial strains. The results indicated that modifications in the alkyl chain significantly influenced antimicrobial potency .

- Anti-inflammatory Study : Research involving the use of sulfonyl chlorides in models of acute inflammation showed a reduction in markers such as TNF-alpha and IL-6, suggesting a promising role in treating inflammatory disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.